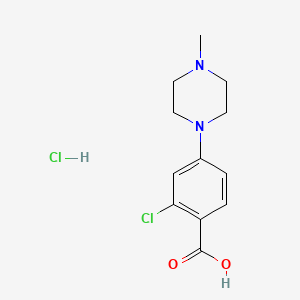

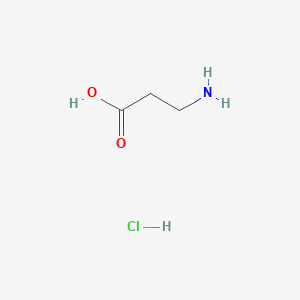

2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride” is a compound useful in organic synthesis . It is a versatile chemical compound utilized in diverse scientific research applications .

Synthesis Analysis

The synthesis of this compound involves the coupling of amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent . The intermediates in the synthesis of this compound have been synthesized by novel efficient methods .Molecular Structure Analysis

The molecular formula of “this compound” is C13H20Cl2N2O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of two key intermediates by heating in a large volume of pyridine, which is necessary to bind the hydrogen chloride liberated in the reaction .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 291.18 . The storage temperature is 2-8°C .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Methodology : One study detailed the synthesis of a compound closely related to 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride, highlighting the effects of different bromine agents and initiators on bromination, as well as the impact of material ratio, temperature, and time on amination (Lu Xiao-qin, 2010).

- Alternative Synthesis Approach : Another study elaborated a simple and efficient in situ synthesis of a similar compound, which is a key precursor for imatinib, through direct reductive alkylation (E. Koroleva et al., 2012).

Biochemical and Pharmacological Studies

- Metabolism Study : Research on the metabolism of a compound structurally related to this compound in rat bile was conducted, showing extensive metabolism and the identification of various metabolites (Xiaomei Jiang et al., 2007).

- Neurochemical Study : A study focused on synthesizing N-methylpiperazinopyrido benzoxa- and benzothiazepine derivatives, measuring their affinities for different receptors, and assessing their behavioral effects, which could contribute to understanding the neurochemical profile of such compounds (J F Liégeois et al., 1994).

Crystallography and Molecular Structure

- Crystal Structure Analysis : The crystal structure of a salt formed by cocrystallization of a related compound and picric acid was analyzed, providing insights into its molecular conformation (Hongqi Li et al., 2009).

Spectroscopic and Theoretical Investigations

- Spectroscopic and Theoretical Analysis : A comprehensive study of the experimental and theoretical spectra of a structurally similar molecule was carried out using Hartree-Fock and Density Function Theory methods, aiding in understanding the molecular structure and vibrational frequencies (E. Taşal & Mustafa Kumalar, 2010).

Miscellaneous Applications

- Photodecomposition Study : Research on the ultraviolet irradiation of chlorobenzoic acids, closely related to the compound , provided insights into the chemical transformations under specific conditions (D. Crosby & E. Leitis, 1969).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2.ClH/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9;/h2-3,8H,4-7H2,1H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTSMIOXCAEEJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole](/img/structure/B2355553.png)

![2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2355556.png)

![1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B2355558.png)

![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2355559.png)

![N-(3-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2355560.png)

![4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B2355566.png)

![ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2355568.png)

![tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B2355573.png)